molecular formula C10H14ClNO B13283010 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene

Cat. No.: B13283010
M. Wt: 199.68 g/mol
InChI Key: MXTOYOWIOYMYDL-UHFFFAOYSA-N
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Description

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a chlorine atom and an aminobutan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 1-aminobutan-2-ol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutan-2-yloxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The chlorine atom on the benzene ring can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene
  • 1-[(1-Aminobutan-2-yl)oxy]-4-chlorobenzene
  • 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene

Uniqueness

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the aminobutan-2-yloxy group also imparts distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene, also known as this compound hydrochloride, is an organic compound with the molecular formula C10H15ClN2O. This compound features a chlorobenzene ring substituted with a 1-aminobutan-2-yl ether group, which imparts unique biological properties that are of interest in various fields, including medicinal chemistry and agricultural applications.

  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1384428-98-1
  • Structure : The compound consists of a chlorobenzene moiety linked to an amino alcohol, contributing to its potential reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as a therapeutic agent and its applications in pest control. This section outlines key findings from recent studies and patents regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorobenzene have been shown to possess antibacterial activity against various pathogens. The specific mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Insecticidal Properties

The compound has been explored for its insecticidal effects, particularly in agricultural settings. Studies suggest that it can effectively control pests such as aphids and caterpillars when applied to crops. The mode of action is believed to involve neurotoxic effects on the insects, leading to paralysis and death .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry examined the efficacy of various chlorobenzene derivatives against common bacterial strains. Results indicated that compounds with similar structures to this compound demonstrated inhibitory effects on Gram-positive bacteria, suggesting potential for development into new antibiotics .

Case Study 2: Insect Control in Transgenic Crops

Another investigation focused on the application of anthranilic acid diamide derivatives, which share structural similarities with this compound, for pest control in transgenic crops. The results showed significant reductions in pest populations and increased crop yields when these compounds were utilized, highlighting their potential as effective biopesticides .

Research Findings and Data Tables

Study Objective Findings
Study on Antimicrobial ActivityAssess antibacterial propertiesSignificant inhibition of Gram-positive bacteria observed
Insecticidal Efficacy StudyEvaluate effectiveness against pestsNotable reduction in pest populations on treated crops

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(3-chlorophenoxy)butan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3

InChI Key

MXTOYOWIOYMYDL-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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